3-(2-Furyl)-propanoic acid tert-butyl ester
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Overview
Description
3-(2-Furyl)-propanoic acid tert-butyl ester is an organic compound that belongs to the class of esters It is characterized by the presence of a furan ring, a propanoic acid moiety, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Furyl)-propanoic acid tert-butyl ester typically involves the esterification of 3-(2-Furyl)-propanoic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:
3-(2-Furyl)-propanoic acid+tert-butyl alcoholacid catalyst3-(2-Furyl)-propanoic acid tert-butyl ester+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction.
Chemical Reactions Analysis
Types of Reactions
3-(2-Furyl)-propanoic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halogenation can be carried out using halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: 3-(2-Furyl)-propanol.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
3-(2-Furyl)-propanoic acid tert-butyl ester has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It can be used in the preparation of functional materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Furyl)-propanoic acid tert-butyl ester depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors, which can modulate physiological processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Furyl)-propanoic acid methyl ester
- 3-(2-Furyl)-propanoic acid ethyl ester
- 3-(2-Furyl)-propanoic acid isopropyl ester
Uniqueness
3-(2-Furyl)-propanoic acid tert-butyl ester is unique due to the presence of the tert-butyl ester group, which imparts steric hindrance and can influence the compound’s reactivity and stability. This makes it distinct from other esters of 3-(2-Furyl)-propanoic acid, which may have different physical and chemical properties.
Properties
IUPAC Name |
tert-butyl 3-(furan-2-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-11(2,3)14-10(12)7-6-9-5-4-8-13-9/h4-5,8H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNZHGQSEKFPOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1=CC=CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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